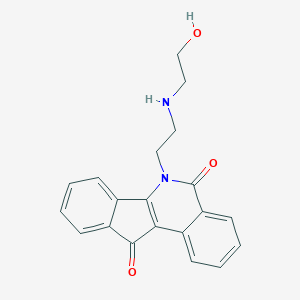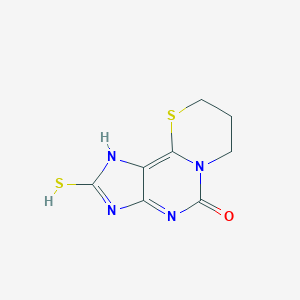
ThPur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ThPur, also known as Thiazole Purine, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ThPur is a synthetic compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development. In
Wirkmechanismus
ThPur works by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. ThPur also has antioxidant properties, which help to protect cells from oxidative stress. Additionally, ThPur has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects:
ThPur has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. ThPur also has antioxidant properties, which help to protect cells from oxidative stress. Additionally, ThPur has been shown to have antitumor properties, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ThPur in lab experiments is its high purity. The synthesis method has been optimized to produce a pure product, which is important for scientific research. Additionally, ThPur has a wide range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using ThPur in lab experiments is that it is a synthetic compound, which may limit its applicability to natural systems.
Zukünftige Richtungen
For the study of ThPur include the development of ThPur-based drugs, further research into its mechanism of action, and optimization of the synthesis method.
Synthesemethoden
ThPur is synthesized through a multi-step process that involves the reaction of thiazole with purine. The reaction is catalyzed by a specific enzyme, which helps to ensure the purity of the final product. The synthesis method has been optimized to produce high yields of ThPur, which is important for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
ThPur has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development. ThPur has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
146404-36-6 |
|---|---|
Produktname |
ThPur |
Molekularformel |
C8H8N4OS2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1,3]thiazino[2,3-f]purin-5-one |
InChI |
InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14) |
InChI-Schlüssel |
CKEWFMNZSAGZMS-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |
SMILES |
C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1 |
Kanonische SMILES |
C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |
Synonyme |
2,3,8,9-tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



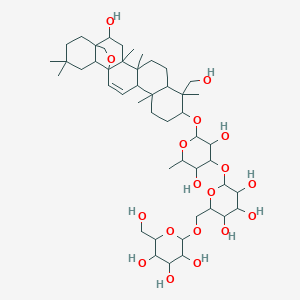

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)
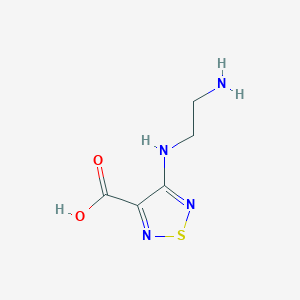


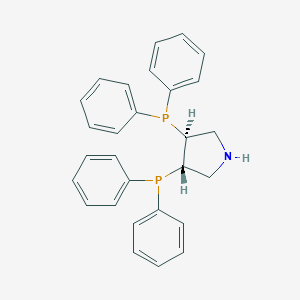
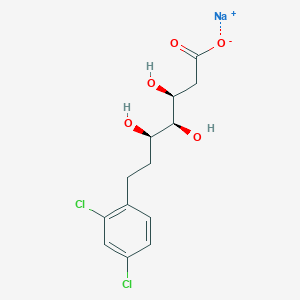



![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)
